molecular formula C15H12ClN3O2S B188076 N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide CAS No. 4029-41-8

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B188076
CAS No.: 4029-41-8
M. Wt: 333.8 g/mol
InChI Key: MDPCPLUKDJWCIZ-UHFFFAOYSA-N
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Description

“N-(3-chloroquinoxalin-2-yl)benzenesulfonamide” is a chemical compound with the CAS Number: 166271-34-7 . It has a molecular weight of 319.77 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI Code for “N-(3-chloroquinoxalin-2-yl)benzenesulfonamide” is 1S/C14H10ClN3O2S/c15-13-14 (17-12-9-5-4-8-11 (12)16-13)18-21 (19,20)10-6-2-1-3-7-10/h1-9H, (H,17,18) .


Physical And Chemical Properties Analysis

“N-(3-chloroquinoxalin-2-yl)benzenesulfonamide” is a solid at room temperature . It has a molecular weight of 319.77 .

Scientific Research Applications

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide has been studied for a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as N-aryl-4-methylbenzenesulfonamides and N-aryl-3-chloroquinoxalines. It has also been used to study the structure-activity relationships of quinoxaline derivatives, as well as to investigate the biological activities of these compounds.

Advantages and Limitations for Lab Experiments

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide is a relatively inexpensive and readily available reagent, making it a useful tool for laboratory experiments. However, its solubility in water is limited, making it difficult to use in aqueous solutions. In addition, its reactivity with other compounds can make it difficult to use in certain experiments.

Future Directions

The potential applications of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide are vast, and there are many possible future directions for research. These include the development of new synthetic methods for the preparation of this compound, the exploration of its pharmacological properties, and the investigation of its potential therapeutic applications. Additionally, further research could be conducted to better understand its mechanism of action and its interactions with proteins and enzymes. Finally, further research could be conducted to explore its potential as a diagnostic tool and its role in disease diagnosis and treatment.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-10-6-8-11(9-7-10)22(20,21)19-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPCPLUKDJWCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350392
Record name N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4029-41-8
Record name N-(3-Chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the step of Example 6-1, by use of 2,3-dichloroquinoxaline (1.00 g, 5.02 mmol) dissolved in dimethyl sulfoxide (30 mL), 4-methylbenzene-1-sulfonamide (860 mg, 5.02 mmol) and potassium carbonate (694 mg, 5.02 mmol), the mixture was stirred and reacted at 150° C. for 4.2 hours. Then, slurry purification was performed using diisopropyl ether, to give N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide (Compound AB) (1.24 g, yield: 74%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step Two
Quantity
694 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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